molecular formula C21H19ClN2O6 B12475875 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12475875
M. Wt: 430.8 g/mol
InChI Key: AKEVNEMCXCNIGC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and a chlorophenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound. This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Shares the methoxyphenyl group but differs in the core structure.

    3-(4-Chlorophenyl)propionic acid: Contains the chlorophenyl group but lacks the pyrrolidine ring and other functional groups.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClN2O6

Molecular Weight

430.8 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1-[(2-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H19ClN2O6/c1-29-15-8-6-13(7-9-15)18(25)12-30-21(28)14-10-19(26)24(11-14)23-20(27)16-4-2-3-5-17(16)22/h2-9,14H,10-12H2,1H3,(H,23,27)

InChI Key

AKEVNEMCXCNIGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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